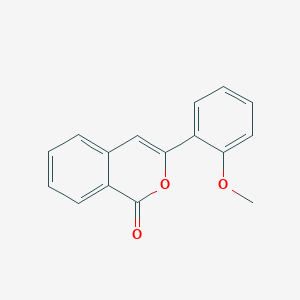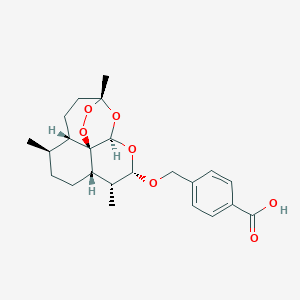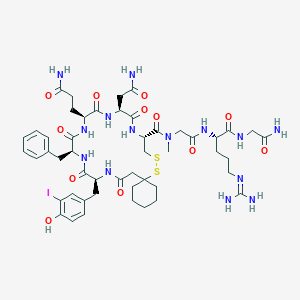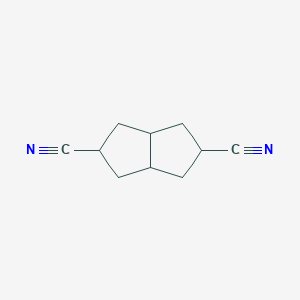
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as OHPD, and it is a bicyclic structure that contains two carbon-nitrogen triple bonds.
作用機序
The mechanism of action of OHPD is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form new compounds, or they can undergo rearrangement reactions to form different isomers.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of OHPD. However, studies have shown that this compound can inhibit the growth of certain bacterial strains and can also act as a potent inhibitor of certain enzymes. Further research is needed to fully understand the effects of OHPD on biological systems.
実験室実験の利点と制限
One advantage of using OHPD in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and can be easily purified through recrystallization. However, one limitation of using OHPD is its potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with it.
将来の方向性
There are several future directions for the study of OHPD. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the study of the mechanism of action of OHPD and its potential applications in the synthesis of new materials and organic compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of OHPD on biological systems, which could lead to the development of new pharmaceuticals and agrochemicals.
合成法
The synthesis of OHPD involves the reaction between two molecules of 1,3-cyclohexadiene and two molecules of cyanogen bromide. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted into OHPD. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
OHPD has been used in various scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of chemical reactions. This compound has been shown to be a versatile building block for the synthesis of complex organic molecules, and it can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
特性
CAS番号 |
111742-46-2 |
|---|---|
製品名 |
1,2,3,3a,4,5,6,6a-Octahydropentalene-2,5-dicarbonitrile |
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-7-1-9-3-8(6-12)4-10(9)2-7/h7-10H,1-4H2 |
InChIキー |
TWMUCBIUZIDLMK-UHFFFAOYSA-N |
SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
正規SMILES |
C1C(CC2C1CC(C2)C#N)C#N |
同義語 |
2,5-Pentalenedicarbonitrile,octahydro-,(2-alpha-,3a-bta-,5-alpha-,6a-bta-)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

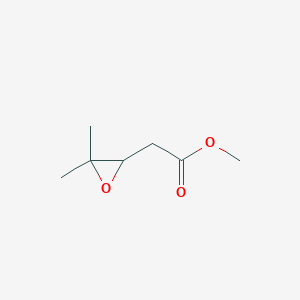



![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

